molecular formula C13H19NO2S B8681296 Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester CAS No. 125173-94-6

Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester

Cat. No. B8681296
M. Wt: 253.36 g/mol
InChI Key: OTHDQEBEDGNRIF-UHFFFAOYSA-N
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Patent
US07683185B2

Procedure details

To a solution of 4-aminothiophenol (2.4 g, 18.9 mmol) in methanol (10 mL) was added triethylamine (2.70 mL, 19.2 mmol). A solution of 6-bromohexanoic acid methyl ester (3.0 g, 18.9 mmol) and tert-butylammonium iodide (350 mg, 0.95 mmol) in methanol (5 mL) was added. The mixture was stirred at room temperature for 16 hours and then concentrated under reduced pressure. The residue was taken up in ethyl acetate (100 mL) and water (100 mL). The organic layer was washed with saturated aqueous sodium hydrogen carbonate (100 mL), distilled water (100 mL) and brine (100 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give a yellow oil that was purified by flash chromatography (2:8 to 1:1 ethyl acetate:40-60° C. petroleum ether) to give the title compound (3.0 g, 62%) as a colourless oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][O:17][C:18](=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br.[I-].C([NH3+])(C)(C)C>CO>[CH3:16][O:17][C:18](=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
COC(CCCCCBr)=O
Name
Quantity
350 mg
Type
reactant
Smiles
[I-].C(C)(C)(C)[NH3+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogen carbonate (100 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (2:8 to 1:1 ethyl acetate:40-60° C. petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCCCCSC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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